N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C19H19FN2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H19FN2O2/c1-24-17-4-2-3-15-10-12-22(19(15)17)13-18(23)21-11-9-14-5-7-16(20)8-6-14/h2-8,10,12H,9,11,13H2,1H3,(H,21,23) |
InChI Key |
CFXNGMBTQHLNPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Direct Methoxylation via Electrophilic Substitution
Electrophilic methoxylation can be achieved using a Friedel-Crafts-type reaction. A suspension of indole in dichloromethane is treated with methoxyacetyl chloride in the presence of aluminum trichloride at 0–5°C for 4–6 hours. The reaction mixture is quenched with ice-water, and the product is extracted with ethyl acetate. Yields for this method typically range from 45–60%, with purity dependent on subsequent silica gel chromatography.
Reductive Cyclization of Nitro-Substituted Intermediates
An alternative route involves the reductive cyclization of 2-nitro-3-methoxyphenylacetonitrile using palladium on carbon (10% w/w) under hydrogen gas (1 atm) in ethanol at 50°C. This method achieves higher regioselectivity (>85%) but requires stringent control over reaction time to avoid over-reduction.
Preparation of 2-(7-Methoxy-1H-Indol-1-yl)Acetic Acid
Functionalization of the indole nitrogen with an acetic acid group is accomplished through N-alkylation or acylation:
Sodium Hydride-Mediated Alkylation
A suspension of 7-methoxy-1H-indole (1.0 equiv) in dry dimethyl sulfoxide (DMSO) is treated with sodium hydride (1.2 equiv) at 60°C for 1 hour to generate the indolide anion. Ethyl bromoacetate (1.1 equiv) is then added dropwise, and the mixture is stirred for 12 hours at room temperature. Hydrolysis of the ester with 2N NaOH in ethanol/water (3:1) at reflux yields 2-(7-methoxy-1H-indol-1-yl)acetic acid with 70–75% efficiency.
Table 1: Alkylation Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DMSO | Maximizes anion stability |
| Temperature | 60°C (activation) → RT | Prevents side reactions |
| Electrophile | Ethyl bromoacetate | Higher reactivity vs. chloro |
Coupling with 2-(4-Fluorophenyl)Ethylamine
Amide bond formation between the acetic acid derivative and 2-(4-fluorophenyl)ethylamine is critical. Patent US5591866A details two coupling strategies:
Carbodiimide-Mediated Coupling
A solution of 2-(7-methoxy-1H-indol-1-yl)acetic acid (1.0 equiv) in tetrahydrofuran (THF) is activated with 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) at 0°C for 30 minutes. 2-(4-Fluorophenyl)ethylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 48 hours. The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to achieve 82–88% yield.
Mixed Anhydride Method
For industrial-scale synthesis, the mixed anhydride approach using isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF at -15°C provides faster reaction kinetics (<6 hours) but requires rigorous exclusion of moisture.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography remains the gold standard, with eluent systems optimized as follows:
Recrystallization
The final compound is recrystallized from ethanol/isopropyl ether (1:2) to achieve >99% purity, confirmed by HPLC (C18, 0.1% TFA in water/acetonitrile).
Table 2: Analytical Data for Final Product
| Property | Value | Method |
|---|---|---|
| Melting Point | 157–159°C | Differential scanning calorimetry |
| -NMR (DMSO-d6) | δ 4.57 (s, 2H, CH2), 7.20 (br. s, 1H, NH) | 400 MHz spectrometer |
| HPLC Purity | 99.3% | UV detection at 254 nm |
Industrial-Scale Production Optimizations
Catalytic Enhancements
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) reduces reaction times by 40% but increases catalyst costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Indole Substituents and Acetamide Linkages
- Target Compound : Features a 7-methoxyindole and a 4-fluorophenethyl group.
- N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (PubChemCID: 4777887) : Differs by an oxo group on the acetamide and a benzyl substitution (vs. phenethyl), with indole substitution at position 3 instead of 1. This may reduce steric hindrance but limit aromatic stacking interactions .
Fluorinated and Sulfonamide Derivatives
- Compound 4f/4g () : Incorporate trifluoroacetyl and fluorostyryl groups, enhancing lipophilicity (logP ~3–4). Synthesized in 72–81% yields via TFAA-mediated reactions, these analogs showed antimalarial activity in pLDH assays, though exact IC₅₀ values are unspecified .
- 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31): Replaces the acetamide’s phenethyl group with a sulfonamide, improving selectivity for cyclooxygenase (COX) inhibition.
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
Antimalarial Activity
Compounds 4f and 4g () demonstrate the importance of fluorostyryl and trifluoroacetyl groups in antimalarial activity, likely through interference with parasite lactate dehydrogenase (pLDH). The target compound lacks these groups, suggesting divergent bioactivity .
Cytotoxicity and Selectivity
Enzyme Targeting
The target compound’s phenethyl group may favor hydrophobic binding pockets in targets like arylalkylamine-N-acetyltransferase () .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Indole Moiety : Known for its diverse biological activities, particularly in modulating neurotransmission.
- Fluorophenyl Group : The presence of fluorine may enhance lipophilicity and receptor interactions.
- Acetamide Linkage : This functional group is often associated with various pharmacological effects.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈F₁N₃O₂
- Molecular Weight : 325.35 g/mol
Research indicates that this compound interacts with multiple biological targets, influencing several signaling pathways critical in disease processes such as cancer and inflammation. Its mechanism likely involves:
- Receptor Modulation : Binding to neurotransmitter receptors, which can affect mood, cognition, and pain perception.
- Inhibition of Enzymatic Activity : Potentially inhibiting enzymes involved in inflammatory pathways.
Therapeutic Potential
The compound has been studied for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through apoptosis induction and suppression of cell proliferation.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX-2.
- Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Studies
A study demonstrated that the compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to standard chemotherapeutics.
Anti-inflammatory Activity
In vitro assays showed that the compound significantly decreased levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a robust anti-inflammatory profile with potential applications in treating chronic inflammatory diseases.
Antimicrobial Testing
The compound was evaluated for its antimicrobial activity against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µM |
| Escherichia coli | 15 µM |
| Candida albicans | 18 µM |
These results indicate moderate to strong antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole or phenyl rings can significantly alter potency and selectivity. For instance:
- Substituent Variation : Changing the position or type of substituent on the indole ring can enhance anticancer activity.
- Fluorine Substitution : The presence of fluorine has been linked to improved receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
